Piperazine, 1-methyl-4-((2-phenyl-4-(4-nitrobenzoyl)-5-pyrimidinyl)carbonyl)-
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Overview
Description
Piperazine, 1-methyl-4-((2-phenyl-4-(4-nitrobenzoyl)-5-pyrimidinyl)carbonyl)- is a complex organic compound that features a piperazine ring, a pyrimidine ring, and a nitrobenzoyl group. This compound is notable for its diverse applications in medicinal chemistry and its potential as a pharmacologically active agent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine, 1-methyl-4-((2-phenyl-4-(4-nitrobenzoyl)-5-pyrimidinyl)carbonyl)- typically involves multiple steps, including the formation of the piperazine ring, the introduction of the pyrimidine moiety, and the attachment of the nitrobenzoyl group. Common synthetic methodologies include:
Buchwald–Hartwig amination:
Aromatic nucleophilic substitution: This reaction is employed to introduce the nitrobenzoyl group.
Reductive amination: This process is used to form the final product by reducing intermediate compounds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Piperazine, 1-methyl-4-((2-phenyl-4-(4-nitrobenzoyl)-5-pyrimidinyl)carbonyl)- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, which can have different pharmacological properties and applications.
Scientific Research Applications
Piperazine, 1-methyl-4-((2-phenyl-4-(4-nitrobenzoyl)-5-pyrimidinyl)carbonyl)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Piperazine, 1-methyl-4-((2-phenyl-4-(4-nitrobenzoyl)-5-pyrimidinyl)carbonyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .
Comparison with Similar Compounds
Similar Compounds
Gilteritinib: Contains a similar piperazine moiety and is used as a kinase inhibitor.
Brigatinib: Also features a piperazine ring and is used as a receptor modulator.
Uniqueness
Piperazine, 1-methyl-4-((2-phenyl-4-(4-nitrobenzoyl)-5-pyrimidinyl)carbonyl)- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
116904-25-7 |
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Molecular Formula |
C23H21N5O4 |
Molecular Weight |
431.4 g/mol |
IUPAC Name |
[5-(4-methylpiperazine-1-carbonyl)-2-phenylpyrimidin-4-yl]-(4-nitrophenyl)methanone |
InChI |
InChI=1S/C23H21N5O4/c1-26-11-13-27(14-12-26)23(30)19-15-24-22(17-5-3-2-4-6-17)25-20(19)21(29)16-7-9-18(10-8-16)28(31)32/h2-10,15H,11-14H2,1H3 |
InChI Key |
XOKSOPBWRYXLAO-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=CN=C(N=C2C(=O)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4 |
Origin of Product |
United States |
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